molecular formula C13H15N3 B8545463 (2',3-Dimethyl-[2,4'-bipyridin]-5-yl)methanamine

(2',3-Dimethyl-[2,4'-bipyridin]-5-yl)methanamine

Cat. No.: B8545463
M. Wt: 213.28 g/mol
InChI Key: OXOQFAARMFKCKH-UHFFFAOYSA-N
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Description

(2',3-Dimethyl-[2,4'-bipyridin]-5-yl)methanamine is a useful research compound. Its molecular formula is C13H15N3 and its molecular weight is 213.28 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H15N3

Molecular Weight

213.28 g/mol

IUPAC Name

[5-methyl-6-(2-methylpyridin-4-yl)pyridin-3-yl]methanamine

InChI

InChI=1S/C13H15N3/c1-9-5-11(7-14)8-16-13(9)12-3-4-15-10(2)6-12/h3-6,8H,7,14H2,1-2H3

InChI Key

OXOQFAARMFKCKH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1C2=CC(=NC=C2)C)CN

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a reaction vial was added (6-chloro-5-methylpyridin-3-yl)methanamine 30-4 (500 mg, 2.6 mmol), 2-methylpyridin-4-ylboronic acid 15-1 (460 mg, 3.38 mmol), Pd(OAc)2 (58 mg, 0.26 mmol), S-Phos (150 mg, 0.37 mmol) and K3PO4 (1.65 g, 7.8 mmol). The vial was evacuated and backfilled with nitrogen. 2-butanol (5 mL) was added via syringe. The reaction was stirred at room temperature for 10 mins and then 110° C. for 2 hours. After cooling to room temperature, the reaction mixture was diluted into 10% methanol in DCM, and filtered through celite pad. The filtrate was dried and the crude product was purified by silica gel flash chromatography, and eluted with 10% methanol in DCM to give (2′,3-dimethyl-2,4′-bipyridin-5-yl)methanamine 63-2 as an oil. MS m/z 214.2 (M+1).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
460 mg
Type
reactant
Reaction Step One
Quantity
150 mg
Type
reactant
Reaction Step One
Name
K3PO4
Quantity
1.65 g
Type
reactant
Reaction Step One
Quantity
58 mg
Type
catalyst
Reaction Step One

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